molecular formula C13H19NO3 B1405253 5-(4-Amino-phenoxy)-pentanoic acid ethyl ester CAS No. 163259-94-7

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

Cat. No. B1405253
CAS RN: 163259-94-7
M. Wt: 237.29 g/mol
InChI Key: GXSBBZAXYUYMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.

Scientific Research Applications

HIV-Protease Assay Development

5-(4-Amino-phenoxy)-pentanoic acid ethyl ester has been utilized in the development of HIV-protease assays. Badalassi et al. (2002) synthesized a protected amino acid derivative for the solid-phase peptide synthesis of oligopeptides. These peptides serve as sequence-specific chromogenic protease substrates, enabling the detection of HIV-protease activity spectrophotometrically (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Synthesis of Hydroxyproline

Gaudry et al. (1956) conducted a systematic investigation into the synthesis of hydroxyproline, starting from derivatives of 2-amino-4-pentenoic acid. This research demonstrated the potential of such compounds in synthesizing amino acids, which are crucial in various biological processes (Gaudry, Berlinguet, Langis, & Paris, 1956).

Inhibition of Nitric Oxide Synthases

Research by Ulhaq et al. (1998) explored the use of S-2-amino-5-azolylpentanoic acids, related to L-ornithine, as inhibitors of nitric oxide synthases. This study provided insights into the potential therapeutic applications of these compounds in regulating nitric oxide production, which is significant in various physiological and pathological processes (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

Novel Functional Diacids Synthesis

In 2004, Zhang Zhi-qin synthesized novel functional diacids, including 5-(carboxymethyl-carbamoyl)-pentanoic acid, demonstrating the versatility of these compounds in creating functionalized acids for various applications in chemistry and biology (Zhang Zhi-qin, 2004).

Solid Phase Synthesis Linkers

Bleicher et al. (2000) reported the synthesis of new linkers for solid phase synthesis, including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These linkers have higher acid stability compared to standard trityl resins, indicating their utility in peptide and organic synthesis (Bleicher, Lutz, & Wuethrich, 2000).

properties

IUPAC Name

ethyl 5-(4-aminophenoxy)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-16-13(15)5-3-4-10-17-12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSBBZAXYUYMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Amino-phenoxy)-pentanoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-(4-Amino-phenoxy)-pentanoic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
5-(4-Amino-phenoxy)-pentanoic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
5-(4-Amino-phenoxy)-pentanoic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
5-(4-Amino-phenoxy)-pentanoic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
5-(4-Amino-phenoxy)-pentanoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.